3-Keto fusidic acid
Description
Discovery and Classification of 3-Keto Fusidic Acid
This compound is a metabolite of fusidic acid belonging to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a carbonyl group (C=O) attached to the steroid skeleton. The compound has been reported in the fungus Epidermophyton floccosum, indicating its presence in natural biological systems. This derivative emerges through oxidation at the C-3 position of the fusidic acid molecule, resulting in the formation of a ketone group that distinguishes it from the parent compound.
The classification of this compound places it firmly within the steroid ester category, specifically as an oxosteroid due to the presence of the ketone functional group at position C-3. This structural modification represents a significant chemical transformation that potentially alters the compound's biological activity profile compared to fusidic acid itself. As a natural metabolite, this compound likely represents one pathway in the biotransformation of fusidic acid in biological systems.
Studies have demonstrated that bacterial transformation of fusidic acid derivatives by Streptomyces strains can yield various 3-dehydrogenated products, including 3-keto-isocephalosporin P1, 3-keto-cephalosporin P1, and 6-deacetyl-3-keto-cephalosporin P1, highlighting the biological relevance of this oxidation process. These transformations typically occur under alkaline conditions, with final pH values around 9.0 observed in bacterial cultures performing these conversions.
Relationship to Fusidic Acid and the Fusidane Antibiotic Family
Fusidic acid, the parent compound of this compound, is a tetracyclic triterpenoid that was first isolated from the fungus Fusidium coccineum in 1960. It belongs to the broader category of fusidane-type antibiotics, a class of fungal metabolites that are structurally characterized as triterpenes. These compounds exhibit potent bacteriostatic activity against Gram-positive bacteria and have attracted renewed attention due to their unique mechanism of action and limited cross-resistance with other clinically used antibiotics.
The fusidane antibiotic family includes several notable members with similar core structures despite being produced by fungi belonging to different taxonomic groups. The three most prominent members include:
| Fusidane Antibiotic | Source Organism | Taxonomic Class | Year of Discovery |
|---|---|---|---|
| Fusidic acid | Fusidium coccineum | Sordariomycetes | 1962 |
| Helvolic acid | Aspergillus fumigatus | Eurotiomycetes | 1943 |
| Cephalosporin P1 | Acremonium chrysogenum | Sordariomycetes | 1951 |
The mechanism of action for fusidic acid involves binding to elongation factor G (EF-G) in bacteria, specifically targeting EF-G-GDP in the translocation step of protein synthesis. This binding prevents the release of the bound GDP, causing the EF-G-GDP complex to remain locked onto the ribosome and blocking completion of translocation and further ribosome cycling. The relationship between this mechanism and any potential activity of this compound remains an area for investigation.
This compound represents one of at least nineteen known related substances of fusidic acid that have been detected and characterized through liquid chromatography-mass spectrometry techniques. While eleven of these related compounds were previously documented in the European Pharmacopoeia, others including potentially this compound variants represent more recent discoveries.
Nomenclature and Identification Systems
This compound has been registered in various chemical databases and identification systems with specific nomenclature that reflects its complex structure. Its systematic IUPAC name is (2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid, which comprehensively describes its structural features and stereochemistry.
The compound has been assigned the Chemical Abstracts Service (CAS) registry number 4680-37-9, which serves as a unique identifier in chemical literature and databases. Its molecular formula is C31H46O6, corresponding to a molecular weight of 514.69 g/mol.
A comprehensive overview of the identification systems for this compound is presented in the following table:
| Identification Parameter | Value |
|---|---|
| Common Name | This compound |
| IUPAC Name | (2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| CAS Number | 4680-37-9 |
| Molecular Formula | C31H46O6 |
| Molecular Weight | 514.69 g/mol |
| Alternative Names | 3-Keto Fisidic acid; (4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-16-(Acetyloxy)-11-hydroxy-3-oxo-29-nordammara-17(20),24-dien-21-oic acid; 11alpha,16beta-Dihydroxy-3-oxo-29-nor-8alpha,9beta,13alpha,14beta-dammara-17(20),24-dien-21-oic acid 16-acetate; 3-Oxofusidic acid |
| Accurate Mass | 514.3294 |
The SMILES notation for this compound (C[C@H]1[C@@H]2CC[C@@]3(C)C@@H[C@@]2(C)CCC1=O) provides a linear string representation of the molecular structure that can be processed by computational chemistry software.
Historical Development of Structural Understanding
The structural elucidation of this compound has evolved through advances in analytical chemistry techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The definitive structural characterization of this compound has been critical for understanding its relationship to fusidic acid and other related derivatives.
Nuclear magnetic resonance spectroscopy has been instrumental in identifying the key structural feature of this compound - the ketone group at position C-3. 13C NMR spectra analysis revealed a characteristic low field carbon signal at δC 216.4, which is indicative of a ketone functional group. The absence of an oxygenated methine signal compared to the parent fusidic acid structure provided further evidence for the structural modification at this position.
Two-dimensional NMR techniques have been crucial for confirming the precise location of the ketone group. 1H-1H COSY correlations revealed a spin system of CH3(28)-CH(4)-CH(5)-CH(6)-CH(7), which differs from fusidic acid where the spin system also includes CH2(1)-CH2(2)-CH(3). This observation strongly suggested that the ketone group is located at position C-3. HMBC correlations of H-28, H-5, H-4, and H-2 to the ketone carbon signal at δC 216.4 provided definitive confirmation of this structural assignment.
The table below summarizes key NMR data that contributed to the structural determination of this compound:
| NMR Parameter | Observation | Structural Implication |
|---|---|---|
| 13C Signal | δC 216.4 | Presence of ketone group |
| Missing Signal | Oxygenated methine | Conversion to ketone group |
| 1H-1H COSY | CH3(28)-CH(4)-CH(5)-CH(6)-CH(7) spin system | Ketone at C-3 position |
| HMBC Correlations | H-28, H-5, H-4, H-2 to δC 216.4 | Confirmation of C-3 ketone |
| Acetyl Group Positions | HMBC correlations at C-7 and C-16 | Similar to parent compound |
Research has also demonstrated interesting chemical behavior of this compound derivatives. For instance, studies have shown that 3-keto-isocephalosporin P1 and 3-keto-cephalosporin P1 can convert to each other through migration of the acetyl group between positions C-6 and C-7 under alkaline conditions. Additionally, these compounds can undergo hydrolysis to yield 6-deacetyl-3-keto-cephalosporin P1, illustrating the dynamic structural transformations possible within this class of compounds.
The historical understanding of fusidane-type antibiotics biosynthetic gene clusters has continued to evolve, with studies identifying multiple horizontal gene transfer events in the evolutionary trajectory of these compounds across different fungal species. This broader evolutionary context helps place this compound within the complex biosynthetic landscape of fusidane antibiotics.
Propriétés
IUPAC Name |
(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKASDKLVVYODQ-UKHRKFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4680-37-9 | |
| Record name | 3-Didehydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Keto Fusidic Acid can be synthesized from fusidic acid through oxidation. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the C-3 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Keto Fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Fusidic acid or other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives
Applications De Recherche Scientifique
Biochemical Pathways
3-Keto Fusidic Acid functions primarily by inhibiting bacterial protein synthesis. It achieves this by interfering with the translocation of elongation factor G from the ribosome, a critical step in the protein synthesis process. This inhibition leads to the suppression of bacterial growth, making it a valuable agent in combating infections caused by resistant strains of bacteria.
Pharmacokinetics
Research indicates that this compound is detectable in human plasma following administration of sodium fusidate. It accumulates similarly to fusidic acid, with plasma concentrations reaching a plateau after several days of dosing . The compound's pharmacokinetic profile suggests that it has a half-life comparable to that of its parent compound, which is crucial for understanding its therapeutic potential.
Chemistry
In analytical chemistry, this compound serves as a reference standard to study the metabolism and degradation pathways of fusidic acid derivatives. Its unique structure allows researchers to investigate the chemical properties and interactions of related compounds, aiding in the development of novel antibiotics.
Biology
The compound is utilized in biological research to explore mechanisms of bacterial resistance. Studies have shown that it can serve as a model compound for understanding interactions between antibiotics and bacterial enzymes, particularly concerning resistance mechanisms in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .
Medicine
This compound is being investigated for therapeutic applications against infections caused by antibiotic-resistant bacteria. Its efficacy in treating conditions such as skin infections and chronic bone infections has been noted, with ongoing research focusing on its potential use in combination therapies to enhance antibacterial activity .
Industry
In the pharmaceutical sector, this compound is instrumental in developing new antibacterial formulations. It is also employed as a quality control standard for fusidic acid products, ensuring consistency and reliability in pharmaceutical preparations.
Antibacterial Efficacy
A study evaluated the minimal inhibitory concentration (MIC) of this compound against various bacterial strains. It was found to exhibit significant antibacterial activity with an MIC value as low as 0.3 mg/L against Staphylococcus aureus, highlighting its potential as an effective treatment option .
Pharmacokinetic Studies
Clinical trials involving volunteers demonstrated that this compound accumulates in plasma after repeated dosing with sodium fusidate. This finding underscores its relevance in pharmacokinetic modeling and its implications for dosage regimens in clinical settings .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reference standard for metabolic studies | Aids in understanding degradation pathways |
| Biology | Model compound for bacterial resistance studies | Effective against Staphylococcus aureus |
| Medicine | Potential therapeutic agent against resistant infections | Significant MIC values observed |
| Industry | Quality control standard for fusidic acid formulations | Ensures reliability in pharmaceutical products |
Mécanisme D'action
3-Keto Fusidic Acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the bacterial ribosome, preventing the translocation step during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Table 1: Structural Features and Anti-S. aureus Activity
| Compound | C-3 Substituent | C-11α-OH | C-6/C-7 Modifications | C1/C2 Double Bond | MIC (µg/mL) |
|---|---|---|---|---|---|
| Fusidic Acid | 3α-OH | Yes | None | Absent | 0.004 |
| 3-Keto FA | 3-keto | Yes | None | Absent | 0.25 |
| 3β-OH Derivative | 3β-OH | Yes | None | Absent | 8.0 |
| Helvolic Acid | 3-keto | No | 6β-OH/7-keto | Present | 0.03–0.06 |
Key Observations :
- 3α-OH vs. 3-keto vs. 3β-OH : Fusidic acid (3α-OH) exhibits the strongest activity, followed by 3-keto FA, while 3β-OH derivatives are markedly less potent . The 3α-OH group enhances target binding to elongation factor G (EF-G), critical for inhibiting bacterial protein synthesis .
- Helvolic Acid Synergism : In helvolic acid derivatives, the 3-keto group synergizes with 6β-OH/7-keto and a C1/C2 double bond to boost activity. Reduction of 3-keto to 3α-OH in these derivatives reduces potency, highlighting context-dependent structure-activity relationships (SAR) .
- C11α-Hydroxylation : Fusidic acid’s C11α-OH is essential for activity; its removal (e.g., in cephalosporin P1 derivatives) reduces efficacy 100-fold .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: 3-Keto FA is rapidly epimerized in rodents to inactive forms, limiting its utility in vivo . In humans, it is a minor biliary metabolite alongside glucuronide and dicarboxylic acid derivatives .
- Synergistic Combinations : In helvolic acid derivatives, the 3-keto group’s activity depends on synergistic interactions with 6β-OH/7-keto and C1/C2 double bonds. Disruption of this synergy (e.g., via C11α-hydroxylation) diminishes efficacy .
Clinical and Research Implications
- Therapeutic Potential: While 3-keto FA itself is less potent than fusidic acid, its biosynthetic intermediates inform the design of stabilized prodrugs .
- Resistance Concerns : Fusidic acid resistance in Clostridioides difficile (55% in clinical trials) underscores the need for structural diversification to evade resistance mechanisms .
Conclusion 3-Keto Fusidic Acid serves as a critical intermediate in fusidane biosynthesis and a tool for probing SAR. Its reduced activity relative to fusidic acid highlights the importance of 3α-OH and C11α-hydroxylation, while its synergy with other modifications in helvolic acid derivatives illustrates the complexity of fusidane pharmacology. Future research should prioritize stabilizing 3-keto FA derivatives and exploring combinatorial modifications to overcome resistance.
Activité Biologique
3-Keto fusidic acid is a metabolite derived from fusidic acid, a well-known antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. This compound has garnered attention for its biological activity, pharmacokinetics, and potential therapeutic applications. This article discusses the biological activity of this compound, supported by data tables and case studies.
Pharmacokinetics and Metabolism
Fusidic acid undergoes hepatic metabolism, producing several metabolites, including this compound. Studies have shown that after administering sodium fusidate, this compound accumulates in the bloodstream, achieving a plateau concentration of approximately 10-15 mg/L after about four days of dosing. This concentration represents about 15% of the fusidic acid concentration at steady state .
Table 1: Pharmacokinetic Data of Fusidic Acid and this compound
| Parameter | Fusidic Acid (500 mg) | This compound |
|---|---|---|
| CMAX (mg/L) | 29 | Not specified |
| TMAX (hours) | 2-3 | Not specified |
| Steady-state concentration (mg/L) | 66 (trough) | 10-15 |
| Half-life (days) | Not specified | Similar to fusidic acid |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus has been reported as low as 0.3 mg/L, indicating significant antibacterial activity . In comparison, other metabolites such as fusidic acid glucuronide showed higher MIC values (12 mg/L), suggesting that this compound retains more potent activity than some other metabolites .
Table 2: MIC Values of Fusidic Acid and Its Metabolites
| Compound | MIC (mg/L) |
|---|---|
| This compound | 0.3 |
| Fusidic Acid Glucuronide | 12 |
| Unidentified Metabolite E | 16 |
| Dicarboxylic Acid Metabolite | 30 |
Fusidic acid and its derivatives, including this compound, primarily inhibit bacterial protein synthesis by targeting elongation factor G (EF-G), which is crucial for the translocation step during protein synthesis . This mechanism has been confirmed through studies demonstrating that the transcriptional silencing of the fusA1 gene in Mycobacterium tuberculosis leads to bactericidal effects both in vitro and in macrophages .
Case Studies and Clinical Applications
- Clinical Efficacy : A clinical study involving patients with skin infections showed that oral dosing of fusidic acid resulted in sustained plasma concentrations well above the MIC for common pathogens like S. pyogenes and S. aureus. The sustained levels indicate that both fusidic acid and its metabolite, including this compound, are effective in treating infections caused by these bacteria .
- Anti-inflammatory Properties : Recent research has indicated that derivatives of fusidic acid exhibit not only antimicrobial but also anti-inflammatory properties. For instance, studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vivo, suggesting potential applications beyond mere antibacterial therapy .
Q & A
Basic Research Questions
Q. How can researchers structurally differentiate 3-Keto Fusidic Acid from Fusidic Acid, and what analytical methods are recommended?
- Methodological Answer : Differentiation requires comparing molecular structures and employing analytical techniques. Fusidic Acid (C₃₁H₄₈O₆) features a hydroxyl group at the C-3 position, whereas this compound (C₃₁H₄₆O₆) replaces this with a ketone group, reducing its molecular weight to 514.69 g/mol . High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy can resolve structural differences. For purity validation, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients, referencing retention times against certified standards .
Q. What is the role of this compound as a metabolite in pharmacokinetic studies?
- Methodological Answer : this compound is a hepatic metabolite formed via oxidation of Fusidic Acid. To study its pharmacokinetics, researchers employ bile duct-cannulated animal models or in vitro hepatocyte assays. Liquid chromatography-mass spectrometry (LC-MS) quantifies biliary metabolites, identifying glucuronide conjugates (15%) and dicarboxylic derivatives (10%) alongside the 3-Keto metabolite . Dose proportionality and metabolic clearance rates should be assessed using non-compartmental analysis (NCA) or population pharmacokinetic models .
Q. What physicochemical properties of this compound are critical for in vitro antibacterial assays?
- Methodological Answer : Key properties include:
- Molecular weight : 514.69 g/mol .
- Solubility : Limited aqueous solubility; dissolve in dimethyl sulfoxide (DMSO) or ethanol (<1% v/v) for broth microdilution assays.
- Stability : Degrades at temperatures >40°C; store lyophilized powder at -20°C .
- pKa : Estimated at 4.2 (carboxylic acid group), influencing ionization in physiological pH ranges .
- For minimum inhibitory concentration (MIC) assays, prepare stock solutions in DMSO and dilute in cation-adjusted Mueller-Hinton broth to avoid solvent toxicity .
Advanced Research Questions
Q. How should experiments be designed to assess intracellular accumulation of this compound in macrophage models?
- Methodological Answer : Use THP-1-derived macrophages infected with Staphylococcus aureus. Treat cells with this compound (e.g., 10 µg/mL) at pH 5.5 (simulating phagolysosomal conditions) for 24 hours . Quantify intracellular drug levels via LC-MS after lysing macrophages with 0.1% Triton X-100. Normalize data to protein content (Bradford assay). Compare accumulation ratios (intracellular/extracellular concentrations) at neutral vs. acidic pH to evaluate pH-dependent uptake .
Q. What methodologies are recommended for analyzing synergistic effects between this compound and colistin against Acinetobacter baumannii?
- Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Prepare 96-well plates with 2-fold dilutions of colistin (0.25–32 mg/L) and this compound (0.5–64 mg/L). Inoculate with ~1×10⁵ CFU/mL A. baumannii and incubate for 18–24 hours. Synergy is defined as FICI ≤0.5 . Validate findings using pharmacokinetic-pharmacodynamic (PK/PD) models simulating human serum concentrations. For example, simulate colistin (9 MU loading dose + 3 MU thrice daily) with this compound (1500 mg loading + 750 mg thrice daily) to predict bactericidal activity .
Q. How can PK/PD modeling optimize dosing regimens for this compound?
- Methodological Answer : Develop a mechanism-based PK/PD model integrating:
- Population PK data : Derived from phase 1 studies in healthy volunteers to estimate clearance (CL), volume of distribution (Vd), and half-life .
- In vitro time-kill curves : Measure bacterial density (log₁₀ CFU/mL) over 24 hours under varying drug concentrations.
- Protein binding adjustments : Use equilibrium dialysis to measure unbound fractions in serum (e.g., 97% binding reported in human serum) and adjust PK parameters accordingly .
- Simulate dosing regimens to achieve unbound drug concentrations above the MIC for ≥50% of the dosing interval (ƒT>MIC).
Q. How can researchers address discrepancies in reported protein binding and antimicrobial efficacy of this compound?
- Methodological Answer : Discrepancies arise from differences in protein binding assays (e.g., ultrafiltration vs. equilibrium dialysis) and bacterial strain variability. Standardize assays using:
- Equilibrium dialysis : Incubate this compound (10 µg/mL) with human serum at 37°C for 6 hours. Quantify unbound drug via LC-MS .
- MIC adjustments : Calculate corrected MIC values using the formula: MIC_corrected = MIC_observed × (1 + [serum protein]/Kd), where Kd is the dissociation constant .
- Validate efficacy in ex vivo infection models (e.g., hollow fiber systems) incorporating human pharmacokinetic profiles .
Q. How does pH influence the antibacterial activity of this compound, and how is this variable controlled in susceptibility testing?
- Methodological Answer : Activity increases at acidic pH (e.g., pH 5.5) due to enhanced intracellular accumulation in phagocytes. To standardize susceptibility testing:
- pH-adjusted media : Prepare Mueller-Hinton broth at pH 5.5 (using 1M HCl) and pH 7.4 .
- Parallel MIC assays : Compare MIC values at both pH levels for methicillin-resistant S. aureus (MRSA) strains. Include clindamycin and linezolid as controls .
- For intracellular models, confirm pH gradients using fluorescent probes (e.g., LysoSensor Yellow/Blue) in THP-1 macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
